

A Comprehensive Technical Guide to the Physical and Spectroscopic Properties of Thiirane

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Compound of Interest

Compound Name: *Thiirane*

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This guide provides an in-depth overview of the essential physical and spectroscopic properties of **thiirane** (ethylene sulfide), a fundamental sulfur-containing heterocycle. The information presented herein is intended to support research and development activities where **thiirane** and its derivatives are of interest.

Physical Properties

Thiirane is a colorless to pale yellow liquid with a characteristically unpleasant odor.^[1] It is the smallest sulfur-containing heterocycle, consisting of a three-membered ring.^{[1][2]} This strained ring structure is a key determinant of its reactivity and physical characteristics.^[2]

The quantitative physical properties of **thiirane** are summarized in the table below for ease of reference and comparison.

Property	Value	Units	Conditions
Molecular Formula	C ₂ H ₄ S	-	-
Molar Mass	60.12	g/mol	-
Density	1.013	g/cm ³	at 20 °C
	1.0368	g/cm ³	at 0 °C
Melting Point	-109	°C	-
Boiling Point	55 - 57	°C	at 760 mmHg
Refractive Index	1.4935	nD	at 20 °C
Dipole Moment	1.84	D	-
Vapor Pressure	28.6	kPa	at 20 °C

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Solubility: **Thiirane** is slightly soluble in ethanol and ether, and soluble in acetone and chloroform.[\[3\]](#) It is moderately soluble in polar solvents like water and shows good solubility in non-polar organic solvents such as hexane and diethyl ether.[\[2\]](#)

Spectroscopic Properties

The spectroscopic profile of **thiirane** is crucial for its identification and characterization in various experimental settings.

Due to the symmetry of the **thiirane** molecule, the four protons and two carbon atoms are chemically equivalent, leading to simple NMR spectra.

Nucleus	Chemical Shift (δ)	Multiplicity	Solvent
¹ H	2.27	singlet	CDCl ₃
¹³ C	18.2	-	CDCl ₃

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

The IR spectrum of **thiirane** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The C-S bond stretching and the ring deformation modes are particularly diagnostic.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	C-H stretch
~1450	Medium	CH ₂ scissoring
~1040	Strong	Ring deformation
~625	Strong	C-S stretch

Data is indicative and based on typical **thiirane** spectra.[\[6\]](#)

Electron ionization mass spectrometry of **thiirane** results in a molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
60	High	[M] ⁺ (Molecular ion)
45	High	[M - CH ₃] ⁺
28	Medium	[C ₂ H ₄] ⁺

The UV-Vis spectrum of **thiirane** shows absorption in the ultraviolet region.

λ _{max} (nm)	Solvent
~260	Not specified

Data sourced from the NIST WebBook.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of **thiirane** and the determination of its properties are critical for reproducible research.

A common method for the preparation of **thiirane** involves the reaction of an epoxide with a thiocyanate salt or thiourea.[\[1\]](#)[\[8\]](#)

Protocol: Synthesis from Ethylene Carbonate and Potassium Thiocyanate[\[1\]](#)[\[9\]](#)

- Preparation: Anhydrous potassium thiocyanate (KSCN) is prepared by melting it under a vacuum to remove any residual water.
- Reaction: The anhydrous KSCN is reacted with ethylene carbonate.
- Heating: The mixture is heated, leading to the formation of **thiirane**, potassium cyanate (KOCN), and carbon dioxide.
- Collection: The volatile **thiirane** product is collected, often using a cold trap.

Reaction: $\text{KSCN} + \text{C}_2\text{H}_4\text{O}_2\text{CO} \rightarrow \text{KOCN} + \text{C}_2\text{H}_4\text{S} + \text{CO}_2$

Another established method is the reaction of 2-haloethylthiocyanates with sodium sulfide.[\[3\]](#)

Caption: General workflow for the synthesis and characterization of **thiirane**.

Standard laboratory procedures are employed to measure the physical properties of **thiirane**.

- Boiling Point: Determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
- Density: Measured using a pycnometer or a digital density meter at a controlled temperature.
- Refractive Index: Measured using a refractometer, typically an Abbé refractometer, at a specified temperature and wavelength (e.g., the sodium D-line, 589 nm).
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H). A deuterated solvent, such as

chloroform-d (CDCl_3), is used to dissolve the sample, with tetramethylsilane (TMS) as an internal standard.

- IR Spectroscopy: Infrared spectra can be obtained using an FTIR spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[10]
- Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

Logical Relationships in Thiirane Characterization

The characterization of **thiirane** involves a logical progression from its fundamental composition to its detailed structural and electronic properties.

Caption: Logical relationships between **thiirane**'s properties and their determination methods.

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